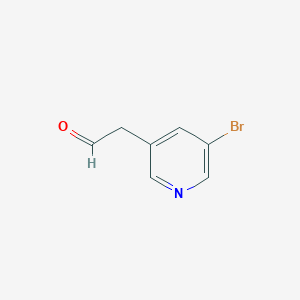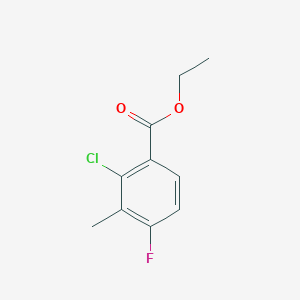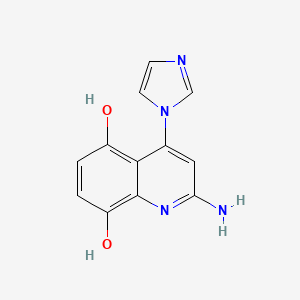
2-Amino-4-(1H-imidazol-1-yl)quinoline-5,8-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(1H-imidazol-1-yl)quinoline-5,8-diol is a complex organic compound that features both imidazole and quinoline moieties. These structures are known for their significant biological and chemical properties. The compound’s unique structure allows it to participate in various chemical reactions and makes it a valuable subject of study in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1H-imidazol-1-yl)quinoline-5,8-diol typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be introduced via a cyclization reaction involving glyoxal and ammonia . The quinoline moiety can be synthesized through oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols under visible-light-mediated conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and specific reaction environments to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(1H-imidazol-1-yl)quinoline-5,8-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the imidazole ring.
Substitution: The compound can participate in substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Amino-4-(1H-imidazol-1-yl)quinoline-5,8-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are explored for treating various diseases, including cancer and infections.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(1H-imidazol-1-yl)quinoline-5,8-diol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The quinoline moiety can intercalate with DNA, affecting gene expression and cellular functions. These interactions contribute to the compound’s biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoquinoline: Lacks the imidazole ring, making it less versatile in biological interactions.
4-(1H-Imidazol-1-yl)quinoline: Does not have the amino and hydroxyl groups, limiting its reactivity.
Quinoline-5,8-diol: Missing the imidazole ring, reducing its potential for diverse chemical reactions.
Uniqueness
2-Amino-4-(1H-imidazol-1-yl)quinoline-5,8-diol’s unique combination of functional groups allows it to participate in a broader range of chemical reactions and biological interactions compared to its similar compounds. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C12H10N4O2 |
|---|---|
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
2-amino-4-imidazol-1-ylquinoline-5,8-diol |
InChI |
InChI=1S/C12H10N4O2/c13-10-5-7(16-4-3-14-6-16)11-8(17)1-2-9(18)12(11)15-10/h1-6,17-18H,(H2,13,15) |
Clave InChI |
CZTVSLLMTJGPCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1O)C(=CC(=N2)N)N3C=CN=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Fluoro-6-iodobenzo[d]thiazole](/img/structure/B12966312.png)
![4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)
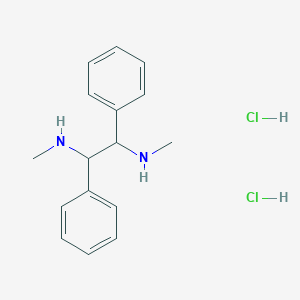
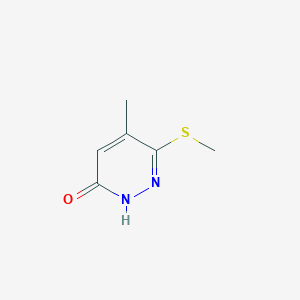
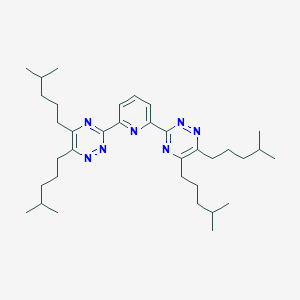
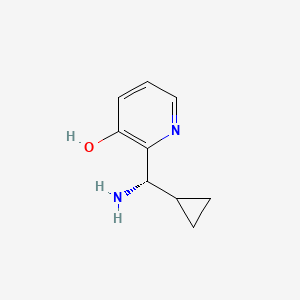
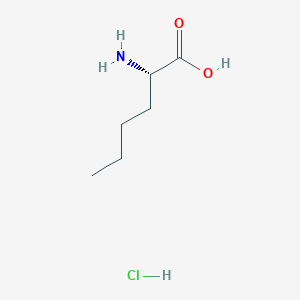
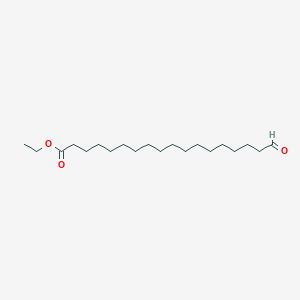

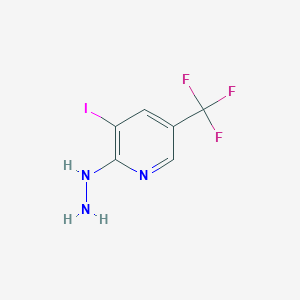
![Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate](/img/structure/B12966380.png)
